![molecular formula C23H23N5O5S B2770137 methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate CAS No. 1358710-79-8](/img/structure/B2770137.png)
methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core, a furan ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the pyrazolo[4,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The furan ring is then introduced via a substitution reaction, followed by the attachment of the benzoate ester group through esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazolo[4,3-d]pyrimidine core can be reduced to form dihydropyrazolo derivatives.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazolo[4,3-d]pyrimidine core can produce dihydropyrazolo derivatives.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidine compounds exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.
Key Findings:
- Inhibition of COX Enzymes : Studies have shown that certain derivatives can effectively suppress COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance, some derivatives have reported IC50 values as low as 0.04μmol, indicating potent anti-inflammatory properties .
Mechanism of Action : The reduction of prostaglandin E2 (PGE2) production is a key factor in the anti-inflammatory effect. The structural features of the compound facilitate stabilization of the enzyme-inhibitor complex .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through its ability to inhibit various cancer cell lines. Pyrazolo[4,3-d]pyrimidine derivatives have been identified as promising candidates due to their selective action against cancer cells.
Case Studies:
- Epidermal Growth Factor Receptor Inhibition : New derivatives have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs), which play a significant role in tumor growth and progression . These compounds have demonstrated efficacy in inhibiting cell proliferation in vitro.
Renal Anemia Treatment
Recent studies highlight the role of pyrazolo[4,3-d]pyrimidine derivatives in treating renal anemia by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD). This inhibition promotes erythropoietin production by stabilizing the HIFα subunit, leading to increased hemoglobin levels in anemic models .
Structure-Activity Relationship (SAR)
The biological efficacy of methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate can be attributed to its unique structural features:
Key Structural Features:
- Sulfanyl Group : Essential for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Facilitate better membrane permeability and binding affinity to targets.
Mecanismo De Acción
The mechanism of action of methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. The furan ring and benzoate ester group may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate
- Ethyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate
- Propyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate
Uniqueness
Methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups and structural features. The presence of the furan ring, pyrazolo[4,3-d]pyrimidine core, and benzoate ester group provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Actividad Biológica
Methyl 4-[2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this specific compound based on available literature, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be dissected into several functional moieties:
- Pyrazolo[4,3-d]pyrimidine core : Known for its bioactivity in various biological pathways.
- Furan substitution : Often associated with enhanced pharmacological properties.
- Sulfanyl and acetamido groups : These functional groups may contribute to the compound's solubility and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:
-
Inhibition of Cancer Cell Proliferation :
- Compounds from this class have shown significant anti-proliferative activity against various cancer cell lines. For example, a derivative exhibited an IC50 value of 11 µM against MCF-7 breast cancer cells, indicating strong cytotoxic effects .
- Another study reported that certain pyrazolo derivatives demonstrated IC50 values as low as 0.39 µM against HCT116 colorectal cancer cells .
-
Mechanisms of Action :
- The mechanism primarily involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. For instance, a closely related compound demonstrated potent inhibition of wild-type EGFR with an IC50 value of 0.016 µM .
- Flow cytometric analyses revealed that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), which is crucial for their anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances potency.
- Core Modifications : Variations in the pyrazolo core structure can lead to significant differences in biological activity .
Case Study 1: Antitumor Activity
A recent investigation synthesized several derivatives based on the pyrazolo[4,3-d]pyrimidine scaffold and evaluated their anticancer activities against various cell lines. Notably:
- Compound 10e displayed an IC50 of 11 µM against MCF7 cells, showcasing its potential as a lead compound for further development .
Case Study 2: Inhibition of Kinases
Another study focused on kinase inhibition by pyrazolo derivatives. It was found that certain compounds inhibited CDK2 and Aurora kinases effectively:
- One derivative showed an IC50 value of 0.16 µM against Aurora-A kinase, indicating its potential in targeting cell cycle regulation .
Summary Table of Biological Activities
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 10e | MCF7 | 11 | Apoptosis induction |
Compound X | HCT116 | 0.39 | EGFR inhibition |
Compound Y | A549 | 26 | CDK2 inhibition |
Propiedades
IUPAC Name |
methyl 4-[[2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S/c1-4-28-20-19(14(2)26-28)25-23(27(21(20)30)12-17-6-5-11-33-17)34-13-18(29)24-16-9-7-15(8-10-16)22(31)32-3/h5-11H,4,12-13H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIDTEZMWNWTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.